molecular formula C21H25N3O B4058077 2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No. B4058077
M. Wt: 335.4 g/mol
InChI Key: ZXUHWYXRMLMBNV-UHFFFAOYSA-N
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Description

2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a synthetic compound that belongs to the family of benzimidazole derivatives. This compound has been extensively studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Chemosensor for Zinc(II) Detection

The compound 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol (HL1) demonstrates significant potential as a biocompatible and highly selective chemosensor for Zn2+ ions. Its ability to exhibit a selective fluorescence response upon interaction with Zn2+ ions makes it an excellent candidate for sensitive detection applications, including human lung cancer cell imaging. This property is attributed to its structural features that enhance fluorescence in the presence of Zn2+, offering a low limit of detection (LOD) and allowing for biological studies without cytotoxicity S. Dey et al., 2016.

High-Performance Thermosets

Novel benzoxazine monomers containing allyl groups have been synthesized from phenol, showcasing the potential for creating high-performance thermosets. These monomers exhibit thermal polymerization leading to thermosets with superior thermal stability and mechanical properties compared to their non-allyl counterparts. The presence of allyl groups contributes to higher glass transition temperatures and improved thermal stability, indicating their usefulness in advanced composite materials and coatings T. Agag & T. Takeichi, 2003.

Polymerizable Antioxidants

The synthesis of new monomeric antioxidants containing hindered phenol groups reveals the application of such compounds in enhancing the thermal oxidation stability of polypropylene. These antioxidants demonstrate not only a stabilizing effect against thermal oxidation but also the ability to copolymerize with vinyl monomers, offering a pathway to create polymer materials with built-in oxidative stability. This approach is pivotal for the development of durable polymer products with extended lifespans under oxidative conditions Jiang-qing Pan et al., 1998.

Fluorescent Derivatives for Bio-imaging

The synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives has implications for bio-imaging and fluorescent labeling technologies. These compounds exhibit excited state intra-molecular proton transfer (ESIPT) pathways, leading to single absorption and dual emission characteristics. Their thermal stability up to 200°C and distinctive fluorescence properties make them suitable for various applications, including cellular imaging and fluorescent tagging in biological research Vikas Padalkar et al., 2011.

properties

IUPAC Name

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-5-14-24-19-13-7-6-12-18(19)23-21(24)22-15-17-11-8-10-16(9-4-2)20(17)25/h4,6-8,10-13,25H,2-3,5,9,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUHWYXRMLMBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Reactant of Route 6
2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

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